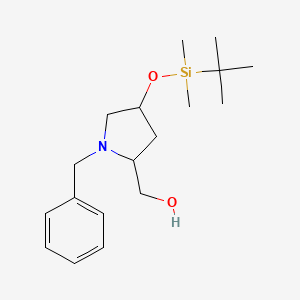

(1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol

Description

(1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol is a pyrrolidine derivative featuring a benzyl group at the 1-position, a tert-butyldimethylsilyl (TBDMS)-protected hydroxyl group at the 4-position, and a hydroxymethyl group at the 2-position. The TBDMS group is a widely used protecting agent in organic synthesis due to its stability under basic and mildly acidic conditions, which facilitates selective deprotection during multi-step reactions .

Properties

IUPAC Name |

[1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2Si/c1-18(2,3)22(4,5)21-17-11-16(14-20)19(13-17)12-15-9-7-6-8-10-15/h6-10,16-17,20H,11-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJXKPOVBRWNHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(N(C1)CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Final Functionalization:

Industrial Production Methods

Industrial production of ((2S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener and more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

((2S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to form different alcohols or amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Deprotection: The TBDMS group can be removed under acidic or basic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as benzyl bromide or benzyl chloride are used for nucleophilic substitution reactions.

Deprotection: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) or acidic conditions like hydrochloric acid (HCl).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction can produce various alcohols or amines.

Scientific Research Applications

((2S,4S)-1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol is a complex organic compound featuring a pyrrolidine ring substituted with a benzyl group and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. It has a molecular weight of approximately 321.54 g/mol. The chirality at the 2 and 4 positions of the pyrrolidine ring contributes to its potential biological activity and utility in organic synthesis.

Scientific Research Applications

((2S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol serves multiple roles in various fields. It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for biologically active molecules. The compound can also be used to study enzyme mechanisms.

Chemistry In chemistry, it serves as an intermediate in synthesizing complex organic molecules. The hydroxyl group can be oxidized to form a ketone or aldehyde, and the compound can undergo reduction reactions to form different alcohols.

Biology In biology, the compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules. Research indicates that ((2S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol may exhibit biological activity relevant to medicinal chemistry. Its structure allows for interactions with various biological targets, such as enzymes and receptors. The presence of the pyrrolidine ring is particularly significant in drug design, as it can influence pharmacodynamics and pharmacokinetics.

Industry In industry, the compound can be used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ((2S,4S)-1-benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The benzyl group and the protected hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.

Comparison with Similar Compounds

Nucleoside Analogs with TBDMS Protection ()

The compound described in , a nucleoside analog with a TBDMS-protected tetrahydrofuran core, shares the use of TBDMS as a hydroxyl-protecting group. Key differences include:

- Core Structure : The target compound’s pyrrolidine ring vs. the nucleoside’s tetrahydrofuran ring. Pyrrolidine’s nitrogen atom enables hydrogen bonding and protonation, enhancing solubility in polar solvents compared to the oxygen-containing tetrahydrofuran.

- Functionalization: The nucleoside analog includes a thioether, a pyrimidinone, and a photolabile protecting group, making it more complex and suitable for oligonucleotide synthesis. In contrast, the target compound’s simplicity allows broader applicability as a building block.

- Stability : Both compounds benefit from TBDMS’s resistance to hydrolysis, but the nucleoside’s additional substituents may reduce its thermal stability .

Table 1: Comparison with Nucleoside Analog ()

Cyclopropane-Pyrrolidine Hybrid ()

The cyclopropane derivative in , (2-(4-(tert-butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone, shares a pyrrolidine moiety but differs significantly:

- Core Structure : Cyclopropane vs. pyrrolidine. The strained cyclopropane ring increases reactivity, while pyrrolidine’s flexibility aids in conformational adaptation during binding interactions.

- Functional Groups: The target compound’s hydroxymethyl and TBDMS groups contrast with the cyclopropane’s phenoxy and methanone groups. The TBDMS group enhances lipophilicity, whereas the methanone in ’s compound may participate in ketone-specific reactions.

- Synthetic Accessibility : The target compound’s synthesis likely involves straightforward protection/deprotection steps, while ’s compound requires cyclopropanation and diastereomer separation (dr 6:1), reducing yield efficiency .

Table 2: Comparison with Cyclopropane-Pyrrolidine Hybrid ()

Broader Context: Silyl-Protected Analogs

Beyond the provided evidence, comparisons with other silyl-protected pyrrolidines highlight:

- TBDMS vs. TMS/TES : The bulky tert-butyl group in TBDMS offers superior steric protection compared to trimethylsilyl (TMS) or triethylsilyl (TES) groups, which are more prone to premature deprotection under acidic conditions.

- Benzyl vs. Other Aromatic Groups : The benzyl group in the target compound may enhance π-π stacking interactions in drug-receptor binding compared to simpler alkyl substituents.

Research Implications and Limitations

While direct literature on the target compound is sparse, its structural features suggest utility in medicinal chemistry (e.g., as a β-turn inducer in peptides) or as a precursor to bioactive molecules. The evidence provided underscores the importance of TBDMS in stabilizing alcohols during synthesis . However, the lack of pharmacological or thermodynamic data for the target compound limits deeper mechanistic comparisons.

Biological Activity

(1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol, also known by its CAS number 635299-82-0, is a complex organic compound notable for its unique structural features. This compound has garnered interest in both organic synthesis and medicinal chemistry due to its potential biological activity and reactivity.

Chemical Structure and Properties

The molecular formula of (1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol is C18H31NO2Si, with a molecular weight of approximately 321.53 g/mol. The compound features a pyrrolidine ring, a benzyl group, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. The TBDMS group is significant as it enhances the compound's stability and solubility in various solvents, making it a versatile intermediate in synthetic chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzyl and hydroxyl groups play crucial roles in its reactivity, allowing it to act as either a nucleophile or electrophile depending on the reaction conditions. This property enables the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding .

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit inhibitory activity against various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission processes. For instance, studies have shown that related benzyl derivatives can effectively inhibit AChE with IC50 values in the low micromolar range . Although specific data for (1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol is limited, the structural similarities suggest potential inhibitory effects on these enzymes.

Anticancer Activity

Preliminary studies have assessed the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 and MDA-MB-231. These studies demonstrated that certain derivatives could inhibit cell viability in a dose-dependent manner, indicating potential anticancer properties . Further research is warranted to explore the specific effects of (1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol on various cancer cell lines.

Case Studies

A notable case study involved the synthesis of related benzyl-pyrrolidine derivatives evaluated for their neuroprotective effects. These compounds were tested for their ability to cross the blood-brain barrier and inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. The results indicated promising activity, suggesting that (1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol may exhibit similar properties .

Research Findings Summary

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Inhibition of AChE and BuChE | Potential neuroprotective agent |

| Study 2 | Cytotoxic effects on MCF-7 cells | Anticancer potential |

| Study 3 | Synthesis of related compounds | Insights into enzyme interactions |

Q & A

Basic Research Question: What are the common synthetic routes for synthesizing (1-Benzyl-4-((tert-butyldimethylsilyl)oxy)pyrrolidin-2-yl)methanol?

Methodological Answer:

A typical approach involves introducing the tert-butyldimethylsilyl (TBS) protecting group to a pyrrolidin-2-ylmethanol precursor. For example, silylation of a hydroxyl group at the 4-position of pyrrolidine can be achieved using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole. Benzylation at the nitrogen is often performed using benzyl bromide under basic conditions (e.g., NaH in THF). Key steps include:

- Protection: TBSCl reacts with the hydroxyl group to form the silyl ether, ensuring regioselectivity and stability during subsequent reactions .

- Purification: Column chromatography (e.g., silica gel with hexanes/ethyl acetate gradients) is critical for isolating intermediates .

Basic Research Question: Which spectroscopic methods are used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming regiochemistry and stereochemistry. For instance, the TBS group’s characteristic singlet for the tert-butyl protons (~0.9–1.1 ppm) and the pyrrolidine ring’s splitting patterns are diagnostic .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., O–H stretches at ~3400 cm⁻¹ for methanol) .

- Chromatography: HPLC or TLC with UV/fluorescence detection ensures purity, especially after silylation steps prone to partial deprotection .

Advanced Research Question: How can reaction conditions be optimized to improve the yield of the TBS-protected intermediate?

Methodological Answer:

Catalytic systems play a key role. For example:

- Catalyst Screening: HNTf₂ (bis(trifluoromethanesulfonyl)imide) has been shown to enhance silylation efficiency in acetonitrile at room temperature, achieving full conversion in 24 hours .

- Solvent Effects: Anhydrous solvents (e.g., CH₃CN) minimize hydrolysis of the TBS group.

- Stoichiometry: Using 3 equivalents of silyl enol ether ensures complete reaction while avoiding side products .

- Kinetic Monitoring: Real-time tracking via LC-MS or in situ IR helps identify optimal reaction termination points .

Advanced Research Question: How can diastereomeric byproducts arising during synthesis be analyzed and resolved?

Methodological Answer:

- Chromatographic Separation: Preparative HPLC or silica gel chromatography with chiral stationary phases (e.g., cellulose-based columns) effectively resolves diastereomers. For example, a 6:1 diastereomer ratio was resolved using hexanes/ethyl acetate gradients .

- Stereochemical Analysis: NOESY NMR or X-ray crystallography determines absolute configuration. For TBS-protected compounds, steric interactions between the benzyl and TBS groups influence conformational preferences .

Advanced Research Question: How do researchers design stability studies for the TBS ether moiety under varying conditions?

Methodological Answer:

- Hydrolytic Stability: Expose the compound to buffered solutions (pH 1–13) at 25–50°C. Monitor degradation via HPLC; TBS ethers are typically labile under acidic or fluoride-ion conditions (e.g., TBAF) .

- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures.

- Light Sensitivity: UV-visible spectroscopy tracks photodegradation under accelerated light exposure .

Advanced Research Question: What strategies are used to evaluate the biological activity of this compound in pharmacological studies?

Methodological Answer:

- Receptor Binding Assays: Radioligand displacement studies (e.g., for orexin receptors) quantify affinity (IC₅₀ values) using HEK293 cells expressing target receptors .

- Metabolic Stability: Incubate with liver microsomes and analyze metabolite profiles via LC-HRMS to predict in vivo behavior .

- Structure-Activity Relationship (SAR): Modify the benzyl or TBS groups and compare activity trends. For example, bulkier substituents may enhance receptor selectivity .

Advanced Research Question: How can contradictory data from different synthetic protocols be reconciled?

Methodological Answer:

- Control Experiments: Replicate conflicting protocols (e.g., HNTf₂ vs. BF₃·Et₂O as catalysts) while holding other variables constant .

- Mechanistic Probes: Isotopic labeling (e.g., ¹⁸O in hydroxyl groups) or in situ monitoring identifies whether competing pathways (e.g., overprotection or elimination) explain discrepancies .

- Computational Modeling: DFT calculations predict energy barriers for key steps, guiding experimental adjustments .

Advanced Research Question: What purification challenges arise during large-scale synthesis, and how are they addressed?

Methodological Answer:

- Scalability Issues: Column chromatography becomes impractical; switch to crystallization (e.g., using ethanol/water mixtures) or flash distillation .

- Residual Catalysts: Chelating agents (e.g., EDTA) or scavenger resins remove trace metal catalysts from HNTf₂-mediated reactions .

- Quality Control: Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time purity assessment during continuous manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.